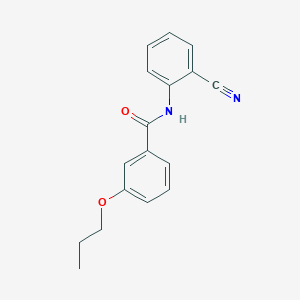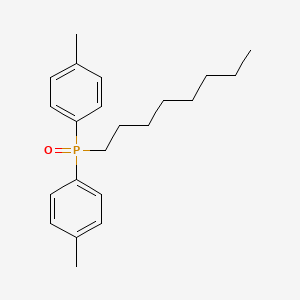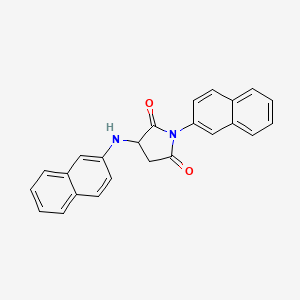
N-(2-cyanophenyl)-3-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-3-propoxybenzamide, also known as CPB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPB belongs to the class of benzamide derivatives and has a molecular formula of C18H17N2O2.
Wirkmechanismus
The mechanism of action of N-(2-cyanophenyl)-3-propoxybenzamide involves its binding to the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is expressed in various tissues, including the brain. N-(2-cyanophenyl)-3-propoxybenzamide binds to the receptor with high affinity and modulates its activity. This leads to the activation of various signaling pathways, including the ERK1/2 and PI3K/Akt pathways. The activation of these pathways results in the inhibition of inflammation, cell proliferation, and viral replication.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-3-propoxybenzamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-cyanophenyl)-3-propoxybenzamide has also been shown to induce apoptosis in cancer cells and inhibit viral replication. Moreover, N-(2-cyanophenyl)-3-propoxybenzamide has been found to improve cognitive function and reduce neuropathic pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyanophenyl)-3-propoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-cyanophenyl)-3-propoxybenzamide has also been found to exhibit low toxicity and high selectivity towards the sigma-1 receptor. However, N-(2-cyanophenyl)-3-propoxybenzamide has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. Moreover, the exact mechanism of action of N-(2-cyanophenyl)-3-propoxybenzamide is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
N-(2-cyanophenyl)-3-propoxybenzamide has several potential future directions for scientific research. It can be further studied for its anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-cyanophenyl)-3-propoxybenzamide can also be investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Moreover, the development of novel N-(2-cyanophenyl)-3-propoxybenzamide analogs with improved solubility and selectivity can further enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-(2-cyanophenyl)-3-propoxybenzamide involves the reaction between 2-cyanophenyl isocyanate and 3-propoxyaniline in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields N-(2-cyanophenyl)-3-propoxybenzamide as the final product. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)-3-propoxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-cyanophenyl)-3-propoxybenzamide has also been investigated for its potential use as a diagnostic tool for neurological disorders. The compound has been found to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-10-21-15-8-5-7-13(11-15)17(20)19-16-9-4-3-6-14(16)12-18/h3-9,11H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZSCRONYSTTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5201282.png)
![2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5201286.png)
![ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate](/img/structure/B5201288.png)

![5-(2-methyl-3-phenyl-2-propen-1-ylidene)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201298.png)

![1-[5-(3,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B5201314.png)
![N-[3-(dibutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5201327.png)

![5-(3-nitrophenyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5201343.png)
![methyl 2-{[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoate](/img/structure/B5201358.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5201377.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(5-methyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B5201383.png)